An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid (CAS 5521-55-1)
An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid (CAS 5521-55-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Methyl-2-pyrazinecarboxylic acid (CAS 5521-55-1), a key intermediate in the pharmaceutical and flavor industries.
Core Properties
5-Methyl-2-pyrazinecarboxylic acid is a pyrazine (B50134) derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 5-position of the pyrazine ring. It typically appears as a white to off-white or pale brown crystalline powder.[1][2]
Physicochemical Data
The fundamental physicochemical properties of 5-Methyl-2-pyrazinecarboxylic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [3][4] |
| Molecular Weight | 138.12 g/mol | [3][4] |
| CAS Number | 5521-55-1 | [3] |
| Appearance | White to off-white/pale brown crystalline powder | [1][2] |
| Melting Point | 167-171 °C | [5][6] |
| Boiling Point | 316-317 °C (estimated) | [7] |
| Density | 1.425 g/cm³ (at 20 °C) | [3] |
| pKa | 3.53 ± 0.10 (Predicted) | [8] |
Solubility Data
The solubility of 5-Methyl-2-pyrazinecarboxylic acid in various solvents is a critical parameter for its application in synthesis and formulation.
| Solvent | Solubility | Source(s) |
| Water | 4.127e+04 mg/L (at 25 °C, estimated) | [7] |
| Alcohol | Soluble | [7] |
| DMSO | Slightly Soluble | [2][6] |
| Methanol | Slightly Soluble | [2][6] |
Spectroscopic Data
While detailed spectra are not provided here, various sources indicate the availability of spectral data for 5-Methyl-2-pyrazinecarboxylic acid, which are essential for its characterization.
| Spectroscopic Technique | Availability | Source(s) |
| ¹H NMR | Available | [9] |
| ¹³C NMR | Available | [9] |
| IR | Available | [9] |
| Mass Spectrometry | Available | [9] |
Synthesis and Experimental Protocols
Synthesis via Oxidation of 2,5-Dimethylpyrazine (B89654) with Potassium Permanganate (B83412)
This method involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in water.
-
Oxidation: While maintaining the temperature between 20-25 °C, slowly add a solution of potassium permanganate to the reaction mixture.[2]
-
Reaction Monitoring: Allow the reaction to proceed for several hours at a controlled temperature.[2]
-
Work-up: After the reaction is complete, filter the hot solution to remove the manganese dioxide precipitate.
-
Acidification and Crystallization: Concentrate the filtrate and then acidify it with an acid such as hydrochloric acid to a pH of approximately 1.0. Cool the solution to induce crystallization.[2]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield 5-Methyl-2-pyrazinecarboxylic acid.
Multi-step Synthesis from 3-Hydroxy-5-methylpyrazine-2-carboxamide
This synthetic route involves several intermediate steps.
Experimental Protocol:
-
Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide: React a 40% aqueous solution of acetaldehyde (B116499) with 2-aminopropanamide (B1330713) in the presence of sodium hydroxide (B78521) at approximately 5°C. After 6 hours, adjust the pH to around 6 with 10% hydrochloric acid to precipitate the product. Filter, wash with water, and dry the resulting solid.[3]
-
Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid: Heat the crude product from the previous step in a 50% sulfuric acid solution at 100°C for 12 hours. Cool the mixture to room temperature to precipitate the product. Filter, wash with water, and dry.[3]
-
Synthesis of 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid: To the product from the previous step, add xylene and DMF. Slowly add thionyl chloride and heat the mixture to 80°C for 6 hours. After cooling, remove the solvent under reduced pressure. Add water and extract the product with butanone. Concentrate the organic phase and recrystallize the crude product from water.[3]
-
Synthesis of 5-Methylpyrazine-2-carboxylic Acid: Place the chlorinated intermediate in a hydrogenation pressure reactor with anhydrous methanol, 10% Pd/C catalyst, and sodium hydroxide. Pressurize the reactor with hydrogen (2.0 MPa) and heat to 60°C for approximately 12 hours. After the reaction, cool, depressurize, and filter the mixture. Concentrate the filtrate and recrystallize the crude product from water to obtain the final product.[3]
Applications in Drug Development
5-Methyl-2-pyrazinecarboxylic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]
Intermediate for Acipimox
It is a key precursor in the production of Acipimox, a lipid-lowering agent.[2] The synthesis involves the oxidation of 5-Methyl-2-pyrazinecarboxylic acid with hydrogen peroxide in the presence of a catalyst like sodium tungstate.[4]
Intermediate for Glipizide
This compound also serves as a building block for the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes.
Signaling Pathway of a Key Derivative: Acipimox
While a specific signaling pathway for 5-Methyl-2-pyrazinecarboxylic acid is not well-documented, the mechanism of its derivative, Acipimox, is understood. Acipimox exerts its lipid-lowering effects primarily by inhibiting lipolysis in adipose tissue.
The binding of Acipimox to the GPR109A receptor on fat cells (adipocytes) initiates a cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The inhibition of HSL reduces the breakdown of triglycerides, thereby decreasing the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids leads to decreased synthesis of VLDL and triglycerides in the liver, and consequently, lower levels of LDL cholesterol.[7]
Safety and Handling
5-Methyl-2-pyrazinecarboxylic acid is classified as causing serious eye damage.[5] When handling this compound, appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn.[5] It should be stored in a well-ventilated, dry place, sealed in its container.[6]
This guide provides a foundational understanding of 5-Methyl-2-pyrazinecarboxylic acid for professionals in research and drug development. Further investigation into its properties and applications will undoubtedly continue to reveal its full potential.
References
- 1. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 2. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid - Google Patents [patents.google.com]
- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid [benchchem.com]
- 6. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 7. CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
